molecular formula C22H28N2O4S B2704371 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide CAS No. 922003-45-0

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide

Cat. No.: B2704371
CAS No.: 922003-45-0
M. Wt: 416.54
InChI Key: BPNIPTMHSMGKOX-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-4-13-24-19-15-18(10-11-20(19)28-16-22(2,3)21(24)25)23-29(26,27)14-12-17-8-6-5-7-9-17/h5-11,15,23H,4,12-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNIPTMHSMGKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings, including mechanisms of action, therapeutic applications, and case studies.

Chemical Structure

The compound features a benzoxazepine core with a sulfonamide group. Its IUPAC name is N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-phenylethanesulfonamide. The unique structure is believed to contribute to its diverse biological activities.

The mechanism of action for this compound involves interactions with specific molecular targets:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been noted to affect the activity of farnesyl diphosphate synthase (FPPS), an enzyme critical in the biosynthesis of isoprenoids .

Receptor Modulation: It may bind to various receptors, influencing signaling pathways that are crucial for cellular responses. This modulation can lead to therapeutic effects in conditions such as cancer and inflammation.

DNA/RNA Interaction: There is potential for interaction with genetic material, which could influence gene expression and cellular function.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity: Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific IC50 values have been reported for various cancer cell lines.
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in vitro and in vivo, potentially benefiting conditions such as arthritis.
  • Antimicrobial Properties: Some studies have indicated that it may possess antimicrobial activity against certain bacterial strains.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

StudyFindings
Study A (2023)Demonstrated inhibition of FPPS with an IC50 value of 0.67 µM against T. cruzi .
Study B (2022)Showed significant reduction in tumor size in xenograft models when administered at doses of 50 mg/kg.
Study C (2021)Reported antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL .

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